
4-(Pentafluorosulfur)benzyl bromide
Vue d'ensemble
Description
4-(Pentafluorosulfur)benzyl bromide is a chemical compound with the molecular formula C7H6BrF5S and a molecular weight of 297.08 . It is a product offered by various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 4-(Pentafluorosulfur)benzyl bromide consists of a benzyl group attached to a pentafluorosulfur group . The exact structure can be found in the referenced chemical databases .Physical And Chemical Properties Analysis
4-(Pentafluorosulfur)benzyl bromide has a molecular weight of 297.08 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Applications De Recherche Scientifique
1. Electrochemical Applications
4-(Pentafluorosulfur)benzyl bromide and related benzyl bromides are used in electrochemistry. Studies have shown that benzyl bromides can be reduced at solid electrodes in various solvents, involving the formation of benzyl radicals. These radicals can then be immobilized onto solid interfaces, which has potential applications in the development of electrochemical sensors and devices (Jouikov & Simonet, 2010).
2. Organic Synthesis and Catalysis
In organic synthesis, benzyl bromides like 4-(Pentafluorosulfur)benzyl bromide are key substrates. They are often used in nucleophilic substitution reactions and can be activated for radical reactions. For example, they are used in carbene-catalyzed reductive coupling processes and in the synthesis of tertiary alcohols, showcasing their versatility in forming complex organic compounds (Li et al., 2016).
3. Materials Science
Benzyl bromides are used in materials science, particularly in the synthesis and characterization of polymers and other macromolecules. The reactivity of benzyl bromides in forming strong covalent bonds is exploited in the synthesis of dendritic macromolecules and other polymers with controlled molecular architecture (Hawker & Fréchet, 1990).
4. Photoluminescence Studies
Research has explored the use of benzyl bromide derivatives in the study of photoluminescence, particularly in understanding the photophysical behaviors of certain compounds. This has implications in the development of materials for optoelectronic applications (Weng et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
[4-(bromomethyl)phenyl]-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF5S/c8-5-6-1-3-7(4-2-6)14(9,10,11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHGXKUYFXAMOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pentafluorosulfur)benzyl bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Carbamic acid, N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]-, 1,1-dimethylethyl ester](/img/structure/B1427047.png)

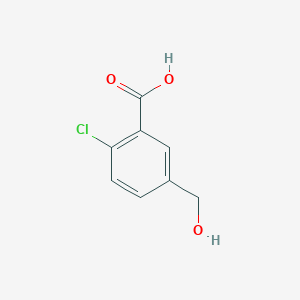

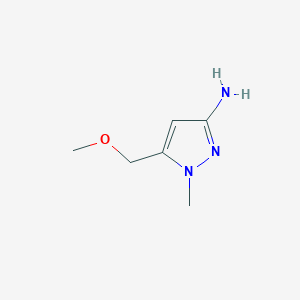
![2-Methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1427057.png)

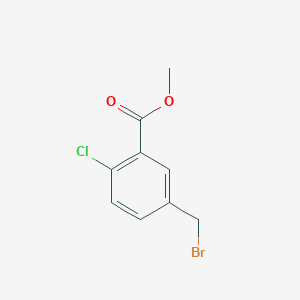
![Tert-butyl 8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8-carboxylate](/img/structure/B1427062.png)
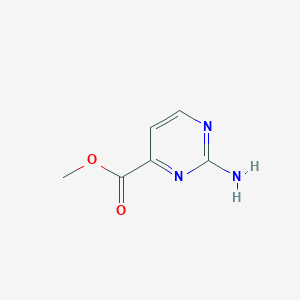
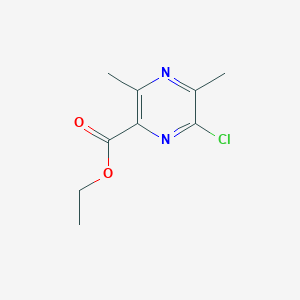
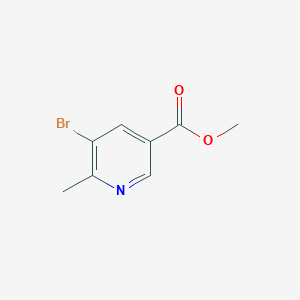
![(R,E)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoate](/img/structure/B1427066.png)
